Superior Naringin Reduction in Orange Juice: Naringinase Complex vs. Single α-L-Rhamnosidase
The complete naringinase complex achieves significantly greater naringin reduction compared to α-L-rhamnosidase treatment alone. In orange juice with an initial naringin concentration of 356.33 mg/L, treatment with the naringinase complex reduced naringin to 4.17 mg/L, whereas α-L-rhamnosidase alone reduced it only to 10.52 mg/L [1]. The combination treatment also enhanced antioxidant activity and sensory attributes including sweet and floral notes more effectively than either single enzyme [1].
| Evidence Dimension | Residual naringin concentration after enzymatic treatment |
|---|---|
| Target Compound Data | 4.17 mg/L (naringinase complex: α-L-rhamnosidase + β-D-glucosidase) |
| Comparator Or Baseline | 10.52 mg/L (α-L-rhamnosidase alone); 356.33 mg/L (untreated control) |
| Quantified Difference | 60.4% lower residual naringin with naringinase complex vs. α-L-rhamnosidase alone; 98.8% reduction vs. untreated |
| Conditions | Orange juice, enzyme concentration optimized, incubation conditions as described in study |
Why This Matters
This 60% improvement in residual naringin reduction directly translates to superior debittering efficacy, enabling processors to achieve consumer-acceptable bitterness thresholds with lower enzyme dosage or shorter treatment times.
- [1] Li L, Gong J, Wang S, et al. The effects of α-L-rhamnosidase, β-D-glucosidase, and their combination on the quality of orange juice. J Food Sci. 2021;86(7):2890-2901. View Source
